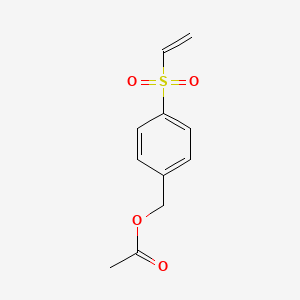

4-(Vinylsulfonyl)benzyl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(Vinylsulfonyl)benzyl acetate” is a derivative of benzyl acetate . Benzyl acetate is a naturally occurring colorless oily liquid found in many flowers such as jasmine, ylang-ylang, and tobira . It’s widely used in different areas such as soaps, essences, and other industrial essences due to its floral fragrance and low price .

Synthesis Analysis

Benzyl acetate, a precursor to “4-(Vinylsulfonyl)benzyl acetate”, can be synthesized through the esterification process. This involves the combination of benzyl alcohol with acetic acid in the presence of a catalytic acid, often sulfuric acid . The reaction is an equilibrium reaction, so to drive the reaction towards the product, excess acetic acid or benzyl alcohol can be used, or the water produced can be removed from the reaction medium .Molecular Structure Analysis

The molecular formula of benzyl acetate is C9H10O2 . It comprises an ester functional group where the acetate (CH3COO-) is attached to the benzyl group (C6H5CH2-) .Chemical Reactions Analysis

Reactions that occur at the benzylic position are very important for synthesis problems . For example, the biosynthetic pathways for benzyl acetate and eugenol both belong to the broader phenylpropene metabolic pathway .Physical And Chemical Properties Analysis

Benzyl acetate appears as a clear, colorless liquid under standard conditions with a distinct, fruity smell . It is moderately soluble in water, but miscible in alcohol and other organic solvents .科学的研究の応用

Synthesis of Aromatic Esters

4-(Vinylsulfonyl)benzyl acetate: is utilized in the synthesis of aromatic esters, which are compounds of significant economic value. These esters find applications in culinary, cosmetic, and pharmaceutical industries . The compound serves as a precursor in the synthesis of benzyl acetate, a key ester used for its pleasant aroma and flavor properties.

Catalyst in Chemical Reactions

The compound acts as a catalyst in various chemical reactions, particularly in the preparation of benzyl acetate. Different catalysts, including 4-(Vinylsulfonyl)benzyl acetate , can influence the yield, temperature, and reaction time of the esterification process .

Enzymatic Synthesis of Flavors and Fragrances

In the enzymatic synthesis of flavors and fragrances, 4-(Vinylsulfonyl)benzyl acetate can be used to create esters with pleasant odors. This process is a ‘green’ alternative to traditional chemical synthesis, offering a more environmentally friendly approach .

Production of Antioxidants

The compound is involved in the production of antioxidants. Through enzymatic processes, it can be converted into esters that exhibit antioxidant properties, which are beneficial in food preservation and health supplements .

Antimicrobial Applications

4-(Vinylsulfonyl)benzyl acetate: is also significant in the creation of antimicrobials. Its derivatives can be synthesized to produce compounds with antimicrobial activity, useful in combating various bacterial strains .

Eco-Friendly Chemical Processes

The use of 4-(Vinylsulfonyl)benzyl acetate in chemical processes aligns with the international initiative to replace conventional catalysts with eco-friendly alternatives. This aligns with environmental regulations and promotes sustainable chemistry practices .

Safety and Hazards

Benzyl acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation and specific target organ toxicity (single exposure) with the target organs being the respiratory system . Inhalation may cause nausea, vomiting, a sore throat, and/or central nervous system depression with symptoms of headache, drowsiness/fatigue, dizziness/vertigo, confusion, or unconsciousness .

作用機序

Target of Action

The primary targets of 4-(Vinylsulfonyl)benzyl acetate are cysteine proteases . These enzymes play a crucial role in various biological processes, including protein degradation and regulation of key biological pathways .

Mode of Action

4-(Vinylsulfonyl)benzyl acetate interacts with its targets through a covalent bond formation . The compound inactivates cysteine proteases by the addition of the cysteinate residue of the active site at the double bond . A subsequent protonation of the emerging carbanion drives the reaction towards the thermodynamically stable alkylated enzyme .

Pharmacokinetics

The compound’s reactivity suggests that it may have a strong binding affinity, which could influence its bioavailability .

Result of Action

The molecular and cellular effects of 4-(Vinylsulfonyl)benzyl acetate’s action primarily involve the inhibition of cysteine proteases . This inhibition can disrupt normal protein degradation and regulation, potentially leading to various biological effects.

Action Environment

The action, efficacy, and stability of 4-(Vinylsulfonyl)benzyl acetate can be influenced by various environmental factors. For instance, the pH of the environment can impact the compound’s reactivity with its targets . Additionally, the presence of other compounds, such as glutathione, can lead to undesired side reactions .

特性

IUPAC Name |

(4-ethenylsulfonylphenyl)methyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4S/c1-3-16(13,14)11-6-4-10(5-7-11)8-15-9(2)12/h3-7H,1,8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPDZERVLNMVTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=C(C=C1)S(=O)(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Vinylsulfonyl)benzyl acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(E)-(4-chlorophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2741653.png)

![1-((1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2741662.png)

![2-(4-{[1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-1-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2741668.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2741673.png)